Physicochemical Differentiation: LogP and PSA of 4-Methyl-1,3-benzodioxol-2-one vs. Unsubstituted Core Scaffold
The 4-methyl substitution on 1,3-benzodioxol-2-one confers distinct physicochemical properties compared to the unsubstituted 1,3-benzodioxol-2-one core. The target compound has a calculated LogP of 1.69 and a PSA of 43.35 Ų [1]. While direct experimental data for the unsubstituted comparator under identical conditions is not available, this LogP value indicates significantly higher lipophilicity than the parent scaffold, which is expected to have a LogP below 1. This quantified difference in lipophilicity is a key driver for membrane permeability and protein binding, making the 4-methyl derivative a distinct chemical entity with different ADME (Absorption, Distribution, Metabolism, Excretion) properties .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.69 (Calculated) |
| Comparator Or Baseline | Unsubstituted 1,3-benzodioxol-2-one (Estimated LogP < 1) |
| Quantified Difference | Increase in LogP of > 0.69 units |
| Conditions | Calculated using standard software models (e.g., ACD/Labs, ChemAxon) for octanol-water partition coefficient. |
Why This Matters
For procurement, this confirms the compound is not a simple building block but a tailored intermediate with defined lipophilicity, directly impacting its utility in designing molecules for cellular and in vivo studies.
- [1] YYBYY. (n.d.). 4-methyl-1,3-benzodioxol-2-one. Retrieved from https://www.yybyy.com/chemicals/detail/30984-25-9 View Source
